molecular formula C11H12ClNO3S B14912138 4-chloro-3-methanesulfonyl-N-(prop-2-en-1-yl)benzamide

4-chloro-3-methanesulfonyl-N-(prop-2-en-1-yl)benzamide

Katalognummer: B14912138
Molekulargewicht: 273.74 g/mol
InChI-Schlüssel: SCEDDHZQRDPZGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Allyl-4-chloro-3-(methylsulfonyl)benzamide is an organic compound with the molecular formula C11H12ClNO3S It is characterized by the presence of an allyl group, a chloro substituent, and a methylsulfonyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-4-chloro-3-(methylsulfonyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The resulting amine is then sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The sulfonylated product is then reacted with allyl chloride in the presence of a base to form the final product, n-Allyl-4-chloro-3-(methylsulfonyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

n-Allyl-4-chloro-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

n-Allyl-4-chloro-3-(methylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of n-Allyl-4-chloro-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-(methylsulfonyl)benzamide: Lacks the allyl group, which may affect its reactivity and applications.

    n-Allyl-4-chlorobenzamide: Lacks the methylsulfonyl group, which may influence its chemical properties and biological activity.

    n-Allyl-3-(methylsulfonyl)benzamide:

Uniqueness

n-Allyl-4-chloro-3-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyl, chloro, and methylsulfonyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H12ClNO3S

Molekulargewicht

273.74 g/mol

IUPAC-Name

4-chloro-3-methylsulfonyl-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12ClNO3S/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)17(2,15)16/h3-5,7H,1,6H2,2H3,(H,13,14)

InChI-Schlüssel

SCEDDHZQRDPZGE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.